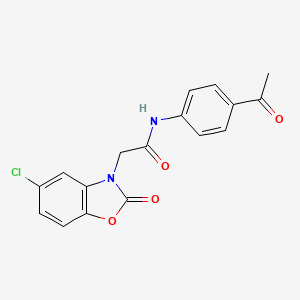

N-(4-acetylphenyl)-2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide

Description

Properties

Molecular Formula |

C17H13ClN2O4 |

|---|---|

Molecular Weight |

344.7 g/mol |

IUPAC Name |

N-(4-acetylphenyl)-2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)acetamide |

InChI |

InChI=1S/C17H13ClN2O4/c1-10(21)11-2-5-13(6-3-11)19-16(22)9-20-14-8-12(18)4-7-15(14)24-17(20)23/h2-8H,9H2,1H3,(H,19,22) |

InChI Key |

JOARDGSLTCSVTE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C=CC(=C3)Cl)OC2=O |

Origin of Product |

United States |

Biological Activity

N-(4-acetylphenyl)-2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide is a compound with notable biological activity, particularly in antimicrobial and anticancer research. Its molecular formula is C17H13ClN2O4, with a molecular weight of 344.7 g/mol. This compound is part of a broader class of benzoxazolone derivatives that have been studied for various pharmacological properties.

Antimicrobial Properties

Research indicates that derivatives of benzoxazolone, including this compound, exhibit significant antibacterial activity. A study involving various chloroacetamides demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate effectiveness against Gram-negative bacteria like Escherichia coli and yeast species such as Candida albicans .

The structure-activity relationship (SAR) analysis highlights that the presence of halogenated substituents enhances lipophilicity, facilitating membrane penetration and thereby increasing antimicrobial efficacy .

Anticancer Activity

Benzoxazolone derivatives are also being researched for their anticancer properties. These compounds have shown potential in inhibiting various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest . The specific activities of this compound in cancer models warrant further investigation to elucidate its mechanism of action.

Enzyme Inhibition

Additionally, some studies have reported that compounds related to benzoxazolones can act as enzyme inhibitors. For instance, they have shown inhibitory effects on acetylcholinesterase (AChE) and urease, which are relevant in treating neurodegenerative diseases and managing urinary tract infections, respectively .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The following table summarizes key findings regarding its SAR:

| Substituent | Biological Activity | Effectiveness |

|---|---|---|

| Chlorine at position 5 | Antimicrobial | Effective against Gram-positive |

| Acetyl group | Anticancer potential | Induces apoptosis in cancer cells |

| Benzoxazolone core | Enzyme inhibition (AChE, urease) | Moderate to strong activity |

Case Studies

- Antimicrobial Screening : A study screened several newly synthesized chloroacetamides for antimicrobial potential using standard testing methods against various bacterial strains. The results indicated that compounds with halogen substitutions were particularly effective against Gram-positive bacteria .

- Anticancer Evaluation : Research has indicated that benzoxazolone derivatives can inhibit the growth of cancer cell lines through various pathways. Specific assays have demonstrated the ability to induce cell cycle arrest and apoptosis in tumor cells .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to N-(4-acetylphenyl)-2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide. For instance, a study on similar N-substituted phenyl compounds demonstrated effectiveness against various pathogens including Staphylococcus aureus and Escherichia coli. The presence of halogenated substituents on the phenyl ring significantly enhanced the lipophilicity and permeability of these compounds across bacterial cell membranes, leading to improved antimicrobial efficacy .

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(4-chlorophenyl)-2-chloroacetamide | Staphylococcus aureus | 32 µg/mL |

| N-(4-fluorophenyl)-2-chloroacetamide | Methicillin-resistant S. aureus | 16 µg/mL |

| N-(3-bromophenyl)-2-chloroacetamide | Escherichia coli | 64 µg/mL |

Anticancer Properties

This compound has also been investigated for its potential anticancer properties. Research indicates that benzoxazole derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest in treated cells. For example, compounds with similar structures have shown significant growth inhibition in leukemia and melanoma cell lines .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| N-(4-acetylphenyl)-benzoxazole derivative | MV4-11 (leukemia) | 0.3 |

| N-(4-acetylphenyl)-benzoxazole derivative | ARO (melanoma) | 14 |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. For example, it may inhibit key kinases that are crucial for cancer cell proliferation and survival. The structure of the compound allows for effective binding to these targets, which is essential for its therapeutic effects .

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Systems

The compound belongs to a broader class of acetamide-linked heterocycles. Key structural analogs include:

Benzothiazole Derivatives

- N-(4-Acetylphenyl)-2-(benzothiazole-2-ylsulfanyl)-acetamide : Synthesized via condensation with substituted anilines, this benzothiazole derivative shares the 4-acetylphenyl-acetamide backbone but replaces the benzoxazolone with a benzothiazole-sulfanyl group. It demonstrated antimicrobial activity with MIC values against bacterial strains, highlighting the role of the sulfur-containing heterocycle in bioactivity .

Thiazole Derivatives

- 2-(5-Acetyl-4-methyl-2-oxothiazol-3(2H)-yl)-N-phenylacetamide (2c): This thiazole-based compound features a methyl and acetyl substituent on the thiazolidinone ring. It has a lower melting point (188–190°C) compared to benzoxazole analogs, likely due to reduced ring rigidity .

Oxadiazole Derivatives

- 2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide: This compound incorporates a 1,2,4-oxadiazolidinone ring, with a molecular weight of 350.76 g/mol. Its oxadiazole core may enhance metabolic stability compared to benzoxazole derivatives .

Physicochemical Properties

Comparative data for melting points and spectral features highlight structural influences:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.